BENGHE Foundational & Exploratory

Check Availability & Pricing

BFH772: A Technical Guide to its Interaction with
VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BFH772

Cat. No.: B1666941

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor
Receptor 2 (VEGFR?2) kinase.[1][2][3] It has demonstrated significant anti-angiogenic and anti-
tumor activity in preclinical models. This technical guide provides a comprehensive overview of
the binding characteristics of BFH772 to VEGFR2, including its inhibitory activity and the
downstream signaling consequences of this interaction. Due to the limited availability of public
data, this guide will focus on the well-documented inhibitory concentration (IC50) values and
provide a representative experimental protocol for its determination. Direct binding affinity (Kd)
and kinetic parameters (kon, koff) for BFH772 are not extensively reported in publicly
accessible literature.

BFH772 and VEGFR2 Interaction: Quantitative
Analysis

The interaction between BFH772 and VEGFR?2 is primarily characterized by its potent inhibitory
effect on the kinase activity of the receptor. The half-maximal inhibitory concentration (IC50) is
a key quantitative measure of this activity.
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Parameter Value Assay Type Reference
IC50 vs. VEGFR2 3nM Cell-free kinase assay  [1][2][4]
IC50 vs. VEGFR2 4.6 £0.6 nM CHO cells [2]

IC50 vs. VEGFR2 3nM HUVEC cells [2]

BFH772 also exhibits selectivity for VEGFR2 over other related kinases, although it does show
some activity against B-RAF, RET, and TIE-2 at higher concentrations.[1][2]

Selectivity (fold vs.

Kinase IC50 VEGFR2) Reference
VEGFR2 3nM 1 [1][2]
B-RAF >120 nM >40 [11[2]
RET >120 nM >40 [1][2]
TIE-2 >120 nM >40 [1][2]
FLK-1 >1500 nM >500 [1][4]
FLT-1 >1500 nM >500 [1][4]
FLT-4 >1500 nM >500 [1][4]

Experimental Protocols
Determination of VEGFR2 Kinase Inhibition (IC50)

The following is a representative protocol for a biochemical kinase assay to determine the 1C50
of an inhibitor like BFH772 against VEGFR2. This protocol is based on commonly used
methods for measuring kinase activity.

Objective: To measure the concentration of BFH772 required to inhibit 50% of the enzymatic
activity of recombinant human VEGFR2 kinase.

Materials:
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e Recombinant human VEGFR2 kinase domain

¢ Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
e Adenosine triphosphate (ATP)

o BFH772 (or other test inhibitor)

e Kinase reaction buffer (e.qg., Tris-HCI, MgCI2, DTT)

» Detection reagent (e.g., an antibody specific for the phosphorylated substrate, coupled to a
reporter enzyme like HRP)

e 96-well microplate

e Microplate reader

Procedure:

e Compound Preparation: Prepare a serial dilution of BFH772 in the kinase reaction buffer.

o Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant VEGFR2
kinase, and the serially diluted BFH772.

¢ Initiation of Reaction: Add ATP and the kinase substrate to each well to start the kinase
reaction.

e Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period
(e.g., 60 minutes).

o Detection: Stop the reaction and add the detection antibody that recognizes the
phosphorylated substrate.

» Signal Measurement: After another incubation period, add a chemiluminescent or
colorimetric substrate for the reporter enzyme and measure the signal using a microplate
reader.
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o Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of
BFH772. Plot the percentage of inhibition against the logarithm of the BFH772 concentration
to determine the 1C50 value.
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VEGFR2 Signaling Pathway and Inhibition by
BFH772

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding
of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes
autophosphorylation on specific tyrosine residues in its intracellular domain. This activation
initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell
proliferation, migration, and survival.

BFH772, as a VEGFR2 kinase inhibitor, blocks the autophosphorylation of the receptor,
thereby preventing the activation of these downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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